molecular formula C17H17N3O2S2 B2485416 3-[(4-methylphenyl)sulfanyl]-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}propanamide CAS No. 1049223-39-3

3-[(4-methylphenyl)sulfanyl]-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}propanamide

Cat. No.: B2485416
CAS No.: 1049223-39-3
M. Wt: 359.46
InChI Key: LAQLVBYRNPCBKT-UHFFFAOYSA-N
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Description

3-[(4-methylphenyl)sulfanyl]-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}propanamide is a high-purity chemical reagent designed for pharmaceutical and medicinal chemistry research. This hybrid molecule incorporates a 1,3,4-oxadiazole ring—a privileged scaffold in drug discovery known for its diverse biological activities . The structural framework of 1,3,4-oxadiazole derivatives has been extensively investigated for developing novel therapeutic agents with potential anti-inflammatory and anti-cancer properties . The molecular architecture features a propanamide linker connecting a (4-methylphenyl)sulfanyl moiety to a 1,3,4-oxadiazole ring system that is further functionalized with a thiophen-2-ylmethyl group. This specific arrangement contributes to the compound's electronic properties and potential for target engagement. The incorporation of the thiophene ring expands the exploration of structure-activity relationships, particularly in modulating lipophilicity and steric configurations that may influence binding affinity to biological targets . Researchers may employ this compound as a key intermediate or precursor in synthetic organic chemistry programs aimed at developing novel heterocyclic compounds. It serves as a valuable chemical tool for probing biological mechanisms and structure-activity relationships in various disease models. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-(4-methylphenyl)sulfanyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S2/c1-12-4-6-13(7-5-12)24-10-8-15(21)18-17-20-19-16(22-17)11-14-3-2-9-23-14/h2-7,9H,8,10-11H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQLVBYRNPCBKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2=NN=C(O2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-methylphenyl)sulfanyl]-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}propanamide typically involves multi-step organic reactions One common method involves the initial formation of the oxadiazole ring through the cyclization of appropriate precursorsThe final step often involves the coupling of these intermediates to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(4-methylphenyl)sulfanyl]-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings .

Scientific Research Applications

3-[(4-methylphenyl)sulfanyl]-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-methylphenyl)sulfanyl]-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}propanamide involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors

Biological Activity

3-[(4-methylphenyl)sulfanyl]-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}propanamide is a compound that incorporates both a 1,3,4-oxadiazole moiety and a thiophenyl group, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H14N4OSC_{14}H_{14}N_4OS, with a molecular weight of approximately 286.36 g/mol. The structure features a sulfanyl group attached to a 4-methylphenyl ring and an oxadiazole derivative that is substituted with a thiophenyl moiety.

PropertyValue
Molecular FormulaC14H14N4OSC_{14}H_{14}N_4OS
Molecular Weight286.36 g/mol
LogP3.0405
Polar Surface Area78.83

The biological activity of compounds containing the 1,3,4-oxadiazole scaffold has been attributed to their ability to interact with various biological targets. These include:

  • Enzyme Inhibition : Many oxadiazole derivatives inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylase (HDAC) .
  • Antioxidant Activity : The presence of thiophenyl groups contributes to antioxidant properties, which can mitigate oxidative stress in cells .
  • Cytotoxic Effects : The compound exhibits cytotoxicity against several cancer cell lines by inducing apoptosis and inhibiting cell growth .

Biological Activity Studies

Recent studies have highlighted the potential of 1,3,4-oxadiazole derivatives as anticancer agents. For instance:

  • Anticancer Activity : A study demonstrated that compounds similar to the target compound showed significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). IC50 values ranged from 0.74 to 10 μg/mL depending on the specific derivative tested .
  • Selectivity for Cancer Cells : Research indicates that these compounds exhibit selective toxicity towards cancer cells while sparing normal cells, which is crucial for reducing side effects in therapeutic applications .

Case Study 1: Antitumor Efficacy

A recent investigation into the antitumor efficacy of oxadiazole derivatives revealed that certain compounds led to a reduction in tumor volume in xenograft models. The study reported significant tumor growth inhibition percentages when treated with similar oxadiazole-based compounds.

Case Study 2: Mechanistic Insights

Another study focused on the mechanistic insights into how these compounds induce apoptosis in cancer cells. It was found that they activate caspase pathways and modulate Bcl-2 family proteins, leading to increased apoptosis rates in treated cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The compound’s key structural differentiators are its 4-methylphenylsulfanyl and thiophen-2-ylmethyl-oxadiazole substituents. These groups are compared with analogs below:

Table 1: Physicochemical Properties of Selected Analogs
Compound ID/Name Substituents on Oxadiazole Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Reference
Target Compound 5-(Thiophen-2-ylmethyl) C₁₇H₁₇N₃O₂S₂ 371.47 Not Reported -
8d () 5-(4-Methylphenyl) C₁₅H₁₄N₄O₂S₂ 370.43 135–136
8e () 5-Phenyl C₁₅H₁₄N₄O₂S₂ 370.43 117–118
7l () 5-(2-Amino-1,3-thiazol-4-yl) C₁₆H₁₇N₅O₂S₂ 391.47 177–178
8k () 5-((1H-Indol-3-yl)methyl) C₂₂H₂₂N₄O₃S 422.49 128–129
7a () 5-(4-Chlorophenylsulfonyl) C₂₂H₂₃ClN₄O₄S₂ 507.00 71–73

Key Observations :

  • Melting Points: The thiophene-containing target compound likely has a lower melting point than 7l (177–178°C) due to reduced hydrogen-bonding capacity compared to the 2-amino-thiazole group .
  • Molecular Weight : The target compound (371.47 g/mol) is lighter than indole-containing analogs (e.g., 8k, 422.49 g/mol), suggesting better bioavailability .

Substituent Effects on Bioactivity

Electron-Donating vs. Electron-Withdrawing Groups
  • Analog 8d (4-methylphenyl) showed alkaline phosphatase inhibition, though specific data is unreported .
  • 3-Nitrophenyl (8h, ) : The nitro group (electron-withdrawing) increases polarity, possibly reducing CNS penetration but enhancing electrostatic interactions with enzymes .
  • 4-Chlorophenylsulfonyl (7a, ) : The sulfonyl group improves metabolic stability, critical for Alzheimer’s drug candidates targeting acetylcholinesterase .
Heterocyclic Modifications
  • Thiophen-2-ylmethyl (Target) : Thiophene’s aromaticity may facilitate interactions with hydrophobic enzyme pockets, similar to indole derivatives in 8k (antidiabetic agents) .

Spectroscopic Comparisons

Table 2: NMR and IR Data Highlights
Compound ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm) IR (cm⁻¹) Reference
Target Compound Not reported Not reported Not reported -
8d 2.35 (s, 3H, CH₃), 7.25–7.30 (m, Ar-H) 21.4 (CH₃), 123–140 (Ar-C) 1675 (C=O), 1240 (C-S)
8k 1.35 (t, 3H, CH₂CH₃), 6.95–7.50 (m, Ar-H) 14.1 (CH₂CH₃), 160.2 (C=O) 1680 (C=O), 1510 (C=N)

Insights :

  • The target compound’s NMR would likely show signals for the thiophene protons (~6.8–7.5 ppm) and methyl groups (~2.3 ppm).
  • IR absorption near 1240 cm⁻¹ (C-S stretch) is consistent across sulfanyl-containing analogs .

Toxicity and Hemolytic Potential

highlights that structural modifications (e.g., sulfonyl vs. sulfanyl groups) influence hemolytic activity. The target compound’s sulfanyl group may reduce hemolysis compared to sulfonyl derivatives like 7a–q, which require toxicity evaluations .

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